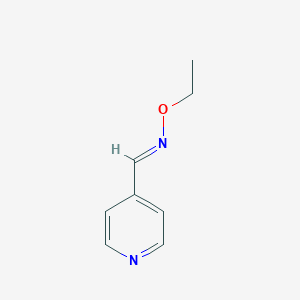

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine

Description

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine is an imine derivative characterized by a pyridinyl group at position 1 and an ethoxy substituent on the nitrogen atom. Its (E)-stereochemistry arises from the spatial arrangement of substituents around the C=N bond, which significantly influences its reactivity, stability, and intermolecular interactions. The ethoxy group may enhance solubility in polar solvents compared to bulkier substituents, as seen in analogous compounds .

Properties

CAS No. |

126527-32-0 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

(E)-N-ethoxy-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3/b10-7+ |

InChI Key |

XXYCNHJBPIDFMZ-JXMROGBWSA-N |

SMILES |

CCON=CC1=CC=NC=C1 |

Isomeric SMILES |

CCO/N=C/C1=CC=NC=C1 |

Canonical SMILES |

CCON=CC1=CC=NC=C1 |

Synonyms |

4-Pyridinecarboxaldehyde,O-ethyloxime,[C(E)]-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine (CAS: 391609-31-7) serves as a relevant structural analogue . Below is a comparative analysis:

| Property | (E)-N-Ethoxy-1-pyridin-4-ylmethanimine | N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine |

|---|---|---|

| Molecular Formula | C₉H₁₁N₂O (inferred) | C₁₄H₁₄N₂ |

| Molecular Weight | ~163.20 g/mol (estimated) | 210.27 g/mol |

| Substituents | Ethoxy (-OCH₂CH₃) | 4-Ethylphenyl (-C₆H₄CH₂CH₃) |

| Polarity | Higher (due to ethoxy group) | Lower (aromatic ethyl group) |

| Potential Applications | Ligand in coordination chemistry | Intermediate in organic synthesis |

Key Differences

In contrast, the ethylphenyl group in the analogue is electron-donating, stabilizing the imine through resonance . Solubility: The ethoxy derivative is likely more soluble in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic ethylphenyl analogue.

Stereochemical Considerations :

- The (E)-configuration in the target compound may reduce steric hindrance compared to (Z)-isomers, favoring planar geometry for π-π stacking or metal coordination. This contrasts with (Z)-N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine, where steric clashes between substituents could limit reactivity .

Synthetic Utility :

- Ethoxy-substituted imines are often used as ligands in transition-metal catalysis (e.g., palladium-mediated cross-couplings), whereas ethylphenyl analogues may serve as intermediates in the synthesis of heterocycles or pharmaceuticals .

Computational and Experimental Tools

While direct studies on this compound are absent in the evidence, software suites like SHELX and WinGX are critical for analyzing imine derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.